molecular formula C11H9NO3 B12891174 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one CAS No. 76834-54-3

4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one

Cat. No.: B12891174
CAS No.: 76834-54-3
M. Wt: 203.19 g/mol
InChI Key: JLMWAHKOLKQUBF-TWGQIWQCSA-N
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Description

4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a hydroxybenzylidene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The hydroxybenzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one stands out due to its unique combination of a hydroxybenzylidene group and an oxazole ring This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds

Properties

CAS No.

76834-54-3

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H9NO3/c1-7-12-9(11(14)15-7)6-8-4-2-3-5-10(8)13/h2-6,13H,1H3/b9-6-

InChI Key

JLMWAHKOLKQUBF-TWGQIWQCSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=CC=C2O)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2O)C(=O)O1

Origin of Product

United States

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